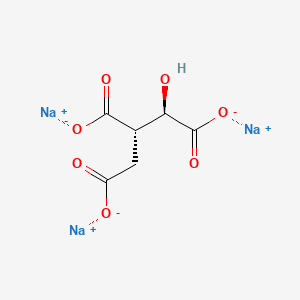
Ds(+)-threo-Isocitric acid . trisodiuM salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ds(+)-threo-Isocitric acid . trisodiuM salt: is a trisodium salt of isocitric acid, a compound that plays a significant role in the citric acid cycle (Krebs cycle). This compound is known for its anticoagulant properties and its ability to maintain platelet functionality . It acts as a buffer for calcium ion activity within the physiological range of approximately 1mM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ds(+)-threo-Isocitric acid . trisodiuM salt involves the synthesis of isocitric acid followed by its conversion to the trisodium salt form. The synthetic route typically includes the following steps:
Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the oxidation of citric acid using specific oxidizing agents under controlled conditions.
Conversion to Trisodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Microbial fermentation of specific substrates to produce isocitric acid.
Purification: The isocitric acid is purified through crystallization or other separation techniques.
Neutralization: The purified isocitric acid is neutralized with sodium hydroxide to form the trisodium salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.
Reduction: It can be reduced to form isocitrate.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.
Major Products:
Oxidation Products: Oxalosuccinic acid.
Reduction Products: Isocitrate.
Substitution Products: Various substituted isocitrate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Ds(+)-threo-Isocitric acid . trisodiuM salt is used as a reagent in various chemical reactions and studies involving the citric acid cycle .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities, particularly those involving isocitrate dehydrogenase .
Medicine: The compound’s anticoagulant properties make it useful in medical research and applications, particularly in studies related to blood clotting and platelet functionality .
Industry: In the industrial sector, Ds(+)-threo-Isocitric acid . trisodiuM salt is used in the production of various biochemical products and as a buffering agent in different formulations .
Mecanismo De Acción
Ds(+)-threo-Isocitric acid . trisodiuM salt exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for isocitrate dehydrogenase, an enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate . This reaction is crucial for energy production in cells. Additionally, the compound’s anticoagulant properties are attributed to its ability to buffer calcium ion activity, which is essential for platelet function .
Comparación Con Compuestos Similares
DL-Isocitric acid trisodium salt hydrate: A similar compound with a slightly different stereochemistry.
Trisodium citrate: Another trisodium salt of citric acid with different chemical properties and applications.
Uniqueness: Ds(+)-threo-Isocitric acid . trisodiuM salt is unique due to its specific stereochemistry and its role in the citric acid cycle. Its anticoagulant properties and ability to maintain platelet functionality set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H5Na3O7 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 |
Clave InChI |
HWMVXEKEEAIYGB-OFBPEYICSA-K |
SMILES isomérico |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)


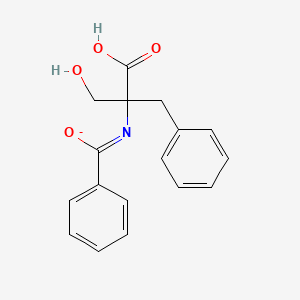
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)
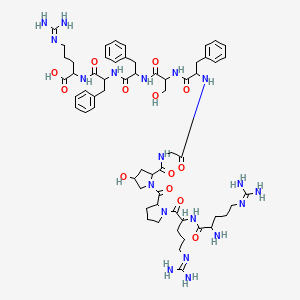
![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
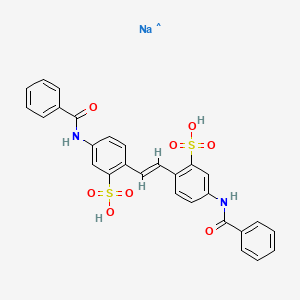
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
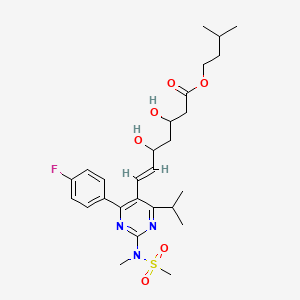
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
